1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to produce the corresponding 2,2-difluoroethyl formate or acetate . This intermediate is then transesterified in the presence of an alcohol and optionally a base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have similar chemical properties.
1,1-Difluoroethyl chloride: This compound is used as a difluoroalkylating reagent and has applications in medicinal chemistry.
Uniqueness
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which combines a pyrazole ring with a difluoroethyl group and a methoxycarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8F2N2O4 |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O4/c1-16-8(15)4-2-12(3-5(9)10)11-6(4)7(13)14/h2,5H,3H2,1H3,(H,13,14) |
InChI Key |
HEJLJXLPNRNJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)O)CC(F)F |
Origin of Product |
United States |
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